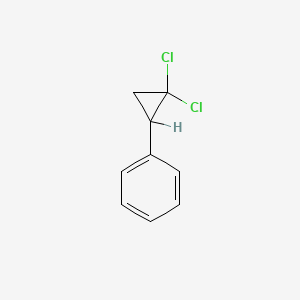

(2,2-Dichlorocyclopropyl)benzene

Description

Significance of Cyclopropane (B1198618) Derivatives in Chemical Synthesis and Research

Cyclopropane derivatives, characterized by their strained three-membered ring, are more than mere chemical curiosities; they are potent building blocks in the hands of synthetic chemists. acs.org The inherent ring strain of the cyclopropane motif makes these compounds susceptible to ring-opening reactions, providing a pathway to a diverse array of more complex molecules. acs.org This reactivity is often harnessed to construct larger carbocyclic and heterocyclic systems. acs.orgthieme-connect.com The strategic placement of substituents on the cyclopropane ring can activate it for specific transformations, making them highly versatile for targeted organic syntheses. acs.org Furthermore, the incorporation of cyclopropane rings into bioactive molecules can significantly influence their conformational rigidity and metabolic stability, a feature of great interest in medicinal chemistry and drug discovery. nih.gov

Overview of Dichlorocyclopropane Structures

Within the family of cyclopropane derivatives, dichlorocyclopropanes represent a particularly important subclass. These compounds are typically synthesized through the addition of dichlorocarbene (B158193) to an alkene. finechem-mirea.ruacs.org Dichlorocarbene, a highly reactive intermediate, can be generated from various precursors, with the reaction of chloroform (B151607) with a strong base being a common and effective method. orgosolver.com The resulting gem-dichlorocyclopropane moiety, where two chlorine atoms are attached to the same carbon atom, is a versatile functional group. It can participate in a variety of chemical transformations, including reduction to a monochlorocyclopropane or a cyclopropane, as well as ring-opening reactions to form substituted olefins. rsc.org The presence of the two chlorine atoms also influences the electronic properties and reactivity of the cyclopropane ring, making these structures valuable for a range of synthetic applications.

Contextualizing (2,2-Dichlorocyclopropyl)benzene within Substituted Cyclopropanes

This compound, also known as 1,1-dichloro-2-phenylcyclopropane, is a specific and well-studied example of a substituted dichlorocyclopropane. nist.govnist.gov It features a phenyl group attached to one of the carbon atoms of the dichlorocyclopropane ring. This combination of a reactive dichlorocyclopropyl moiety and an aromatic benzene (B151609) ring makes it a valuable intermediate for synthesizing more complex molecules. guidechem.com The compound is typically prepared via the dichlorocyclopropanation of styrene (B11656), where dichlorocarbene adds across the double bond of styrene. guidechem.com This reaction is a classic example of generating a dichlorocyclopropane and has been a subject of mechanistic studies. nih.gov The presence of the phenyl group provides a handle for further functionalization through aromatic substitution reactions, while the dichlorocyclopropane ring can undergo its characteristic transformations. utexas.edu

| Property | Value |

| Chemical Formula | C₉H₈Cl₂ |

| Molecular Weight | 187.07 g/mol sigmaaldrich.com |

| CAS Number | 2415-80-7 sigmaaldrich.com |

| Appearance | Colorless liquid guidechem.com |

| Boiling Point | 103 °C at 10 mmHg sigmaaldrich.com |

| Density | 1.208 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.551 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,2-dichlorocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2/c10-9(11)6-8(9)7-4-2-1-3-5-7/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFQGXZIDYWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901299841 | |

| Record name | 1,1-Dichloro-2-phenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-80-7 | |

| Record name | 1,1-Dichloro-2-phenylcyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichlorocyclopropylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2415-80-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Dichloro-2-phenylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901299841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichlorocyclopropylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dichlorocyclopropyl Benzene and Its Analogs

Dichlorocarbene (B158193) Addition to Styrene (B11656) and Substituted Styrenes

The most common and efficient method for synthesizing (2,2-dichlorocyclopropyl)benzene is through the [1+2] cycloaddition of dichlorocarbene to styrene. chemeurope.com Dichlorocarbene, a highly reactive intermediate with the chemical formula CCl2, is typically generated in situ from chloroform (B151607). chemeurope.comwikipedia.org

Optimization of Reaction Conditions for Dichlorocarbene Addition

The efficiency of the dichlorocyclopropanation of styrene is influenced by several factors, including temperature, agitation speed, and the concentrations of reactants and catalysts. Kinetic studies have been performed to understand and optimize these parameters for maximizing the yield of this compound.

One study investigated the reaction at 35°C under pseudo-first-order conditions, with an excess of chloroform and aqueous sodium hydroxide (B78521). researchgate.netnih.gov The progress of the reaction was monitored using gas chromatography. researchgate.netnih.gov It was found that the reaction rate increases with an increase in agitation speed, which suggests that a larger interfacial area between the aqueous and organic phases enhances the reaction. researchgate.net

A specific synthetic protocol involves adding an alkaline solution (composed of sodium hydroxide and water) to a refluxing mixture of styrene, dichloromethane, chloroform, and a phase-transfer catalyst. guidechem.com After an 8-hour reflux, the mixture is cooled, and the product is isolated through extraction and distillation, yielding a colorless liquid. guidechem.com This method has been reported to achieve a high yield and purity of 88.6% and 99.2% (via HPLC), respectively. guidechem.com

Table 1: Optimized Reaction Parameters for Dichlorocyclopropanation of Styrene

| Parameter | Optimal Condition/Value | Source |

| Reactants | Styrene, Chloroform, Sodium Hydroxide | wikipedia.orgnih.govijcmas.com |

| Catalyst | Benzyltriethylammonium chloride (TEBA) | guidechem.com |

| Solvent | Dichloromethane | guidechem.com |

| Temperature | Reflux | guidechem.com |

| Reaction Time | 8 hours | guidechem.com |

| Agitation | Increased speed enhances reaction rate | researchgate.net |

| Product Yield | 88.6% | guidechem.com |

| Product Purity (HPLC) | 99.2% | guidechem.com |

Role of Phase-Transfer Catalysis in Dichlorocyclopropanation (e.g., TEBA, BTEAB)

Phase-transfer catalysis (PTC) is a crucial technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. youtube.comnih.gov In the synthesis of this compound, the reaction involves an aqueous solution of sodium hydroxide and an organic phase containing styrene and chloroform. wikipedia.orgias.ac.in A phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA) or benzyltriethylammonium bromide (BTEAB), is essential for transporting the hydroxide ions (OH-) from the aqueous phase to the organic phase to react with chloroform and generate dichlorocarbene. wikipedia.orgguidechem.comresearchgate.net

The selection of an appropriate phase-transfer catalyst is critical for the reaction's success. ias.ac.in Quaternary ammonium (B1175870) salts like TEBA and BTEAB are commonly employed due to their ability to facilitate the migration of the hydroxide anion into the organic phase. wikipedia.orgias.ac.inresearchgate.net The effectiveness of the catalyst often depends on its organophilicity. ias.ac.in

The mechanism of phase-transfer catalysis in this context is believed to be an interfacial process. ijcmas.comyoutube.com The reaction occurs in two main steps. First, the phase-transfer catalyst transports the hydroxide ion from the aqueous phase to the organic phase. youtube.com In the organic phase, the hydroxide ion abstracts a proton from chloroform (HCCl3) to form the trichloromethyl anion (CCl3-). This anion then undergoes alpha-elimination to generate dichlorocarbene (:CCl2), which rapidly adds to the double bond of styrene to form the dichlorocyclopropane ring. youtube.com The catalyst is then regenerated and can continue to transport hydroxide ions. youtube.com The rate of the reaction is influenced by factors such as stirring speed and the concentration of the catalyst and sodium hydroxide, which supports the interfacial mechanism. ijcmas.com

The application of ultrasound irradiation has been shown to significantly affect the kinetics of the dichlorocyclopropanation of styrene under phase-transfer catalysis conditions. researchgate.netnih.gov Ultrasound creates acoustic cavitation, which involves the formation, growth, and implosion of transient bubbles in the liquid. nih.gov This process generates localized hot spots with high temperatures and pressures, which can accelerate chemical reactions. nih.govcaltech.edu

Starting Materials and Reagents for Dichlorocarbene Generation (e.g., Chloroform, NaOH)

The generation of dichlorocarbene is a key step in the synthesis of this compound. The most common method involves the reaction of chloroform (CHCl3) with a strong base, typically aqueous sodium hydroxide (NaOH). wikipedia.orgechemi.com The hydroxide ion from the NaOH deprotonates the chloroform to form the trichloromethyl anion, which then loses a chloride ion to form dichlorocarbene. quora.com

This reaction is often carried out in a two-phase system, where a phase-transfer catalyst is necessary to bring the hydroxide ions into the organic phase where the chloroform and the alkene are present. wikipedia.orgsciencemadness.org The use of aqueous NaOH is advantageous as it is less expensive than other bases like potassium tert-butoxide. wikipedia.orgias.ac.in

Synthesis from Benzene (B151609) and Cyclopropane (B1198618) Derivatives

While the dichlorocarbene addition to styrene is the predominant method, this compound can also be synthesized from other starting materials. For instance, it may be used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline. sigmaaldrich.comchemicalbook.com

Alternative approaches to forming the cyclopropane ring on a benzene derivative include the reaction of 1,3-dibromo-1-phenylpropane (B104885) with a zinc-copper couple in dimethylformamide. orgsyn.org This method produces cyclopropylbenzene (B146485). orgsyn.org Although not a direct synthesis of the dichlorinated compound, it demonstrates the formation of the fundamental cyclopropylbenzene structure from different precursors.

Electrophilic Substitution Reactions for Cyclopropyl (B3062369) Benzene Intermediates

The synthesis of precursors to this compound can involve electrophilic aromatic substitution (EAS) on cyclopropylbenzene. The cyclopropyl group itself plays a significant role in directing the regioselectivity of these reactions.

The cyclopropyl group is characterized by its unique electronic properties, stemming from the significant p-orbital character of its C-C bonds due to high ring strain. This allows it to act as an electron-donating group, activating the attached benzene ring towards electrophilic attack. Consequently, the cyclopropyl group is an ortho, para-director in electrophilic aromatic substitution reactions. This directing effect arises from the ability of the cyclopropyl group to stabilize the positive charge in the arenium ion (also known as the Wheland intermediate) that forms during the reaction. byjus.com When the electrophile attacks the ortho or para position, resonance structures can be drawn where the positive charge is located on the carbon atom directly bonded to the cyclopropane ring, allowing for delocalization and stabilization by the electron-donating cyclopropyl group.

Conversely, the introduction of electron-withdrawing groups onto the cyclopropyl ring can significantly alter the reactivity of the benzene ring. For instance, a trifluoromethyl group on the cyclopropane ring deactivates the aromatic ring, making it less susceptible to electrophilic substitution compared to unsubstituted benzene. smolecule.com

Table 1: Effect of Substituents on Electrophilic Aromatic Substitution of Cyclopropyl Benzene Derivatives

| Substituent on Cyclopropyl Ring | Effect on Benzene Ring | Directing Effect |

| None (H) | Activating | ortho, para |

| Electron-withdrawing (e.g., -CF₃) | Deactivating | meta (predicted) |

| Halogens (e.g., -Cl) | Deactivating | ortho, para |

| This table summarizes the general influence of substituents on the cyclopropyl moiety on the electrophilic substitution patterns of the attached benzene ring. Data compiled from sources smolecule.comlibretexts.org. |

Chlorination Reactions for Dichloro-substitution on the Cyclopropyl Moiety

The most direct and common method for synthesizing this compound involves the addition of dichlorocarbene (:CCl₂) to styrene (vinylbenzene). guidechem.comlibretexts.org Dichlorocarbene is a highly reactive intermediate that is typically generated in situ.

A widely used procedure for generating dichlorocarbene is the reaction of chloroform (CHCl₃) with a strong base, often under phase-transfer catalysis (PTC) conditions. guidechem.comacs.org In this process, the base deprotonates the chloroform to form the trichloromethanide anion (⁻CCl₃), which then spontaneously eliminates a chloride ion to yield dichlorocarbene. libretexts.org

A typical synthesis of this compound starts with styrene. guidechem.com The reaction is carried out in a solvent like dichloromethane, with chloroform as the carbene source. A phase-transfer catalyst, such as benzyltriethylammonium chloride (TEBA), facilitates the reaction between the aqueous sodium hydroxide base and the organic reactants. guidechem.com The dichlorocarbene generated then adds across the double bond of styrene to form the stable dichlorocyclopropane ring. guidechem.comlibretexts.org This cycloaddition reaction is generally stereospecific. libretexts.org

Reaction Scheme: C₆H₅CH=CH₂ (Styrene) + CHCl₃ + NaOH --(PTC)--> this compound

This method is efficient, with reported yields as high as 88.6%. guidechem.com

Preparation of Functionally Substituted Dichlorocyclopropane Derivatives

The synthesis of dichlorocyclopropane derivatives bearing additional functional groups on the benzene ring or elsewhere is crucial for creating analogs with diverse properties. These derivatives can be prepared either by functionalizing this compound itself or by using a pre-functionalized starting material.

For example, p-(2,2-dichlorocyclopropyl)aniline can be synthesized from this compound, indicating that the parent compound can undergo further substitution reactions on the aromatic ring. sigmaaldrich.com

Another approach involves the reaction of already substituted gem-dichlorocyclopropanes with nucleophiles. Research has shown that halomethyl-gem-dichlorocyclopropanes can react with phenols in dimethyl sulfoxide (B87167) (DMSO) to yield aryloxy derivatives. lew.ro These reactions demonstrate that functional groups can be introduced by substitution reactions on appendages to the dichlorocyclopropane ring.

Furthermore, functionally substituted dichlorocyclopropanes can be built from complex starting materials. A notable example is the synthesis of (1R,3R)-3-(3,5-bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane carboxylic acid, a key intermediate for an agrochemical. acs.org This synthesis starts from a functionalized alkene and utilizes the dichlorocyclopropanation reaction to build the core structure.

Table 2: Examples of Functionally Substituted Dichlorocyclopropane Derivatives

| Compound Name | Precursor(s) | Synthetic Method |

| p-(2,2-dichlorocyclopropyl)aniline | This compound | Aromatic substitution (e.g., nitration followed by reduction) |

| Aryloxymethyl-gem-dichlorocyclopropanes | Halomethyl-gem-dichlorocyclopropanes, Phenols | Nucleophilic substitution |

| (1R,3R)-3-(3,5-Bis(trifluoromethyl)phenyl)-2,2-dichlorocyclopropane carboxylic acid | 3,5-Bis(trifluoromethyl)phenyl substituted alkene | Dichlorocyclopropanation of a complex alkene |

| This table provides examples of functionally substituted dichlorocyclopropane derivatives and the general synthetic strategies used for their preparation. Data compiled from sources acs.orgsigmaaldrich.comlew.ro. |

Stereoselective and Regioselective Synthesis Approaches

Controlling the stereochemistry and regiochemistry of the cyclopropanation reaction is essential for producing specific isomers of complex molecules.

Stereoselectivity: Stereoselective dichlorocyclopropanation can be achieved by using chiral auxiliaries or substrates that influence the facial selectivity of the carbene addition. A powerful strategy involves using a chiral template on the alkene substrate to direct the attack of the dichlorocarbene. For instance, an enantiopure C₂-symmetric substrate derived from D-mannitol was used to direct the dichlorocarbene to react at the less sterically hindered face of the alkene, leading to a highly diastereoselective reaction. acs.org This approach avoids the need for chiral resolution, which can result in a significant loss of material. acs.org Other examples include the use of chiral acetal (B89532) auxiliaries and hydroxyl-directed dichlorocyclopropanation of allylic alcohols. acs.org

Regioselectivity: Regioselectivity becomes critical when the alkene substrate is part of a polyene system or has multiple reactive sites. The addition of dichlorocarbene is generally regioselective for the most electron-rich double bond. In cases of conjugated systems like dienes, the reaction conditions can be tuned to favor addition to one of the double bonds. lew.ro The development of regio- and stereoselective methods for adding dichlorocarbene to polyenes and multifunctional olefins has been a subject of research, allowing for the synthesis of complex structures. lew.ro

Another approach to stereocontrolled synthesis involves the modification of pre-formed cyclopropane rings. For example, the diastereoselective debromination of dibromocyclopropanes has been used as a route to prepare stereochemically defined cyclopropanes. acs.org This method relies on the protonation of a monobromocyclopropane carbanion intermediate in a way that places the remaining bromide in the less sterically hindered position. acs.org

Advanced Spectroscopic Analysis and Structural Elucidation of 2,2 Dichlorocyclopropyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of (2,2-Dichlorocyclopropyl)benzene, offering precise information on the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic and cyclopropyl (B3062369) protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as a multiplet in the range of 7.21-7.34 ppm. The cyclopropyl protons resonate at lower field strengths, with the methine proton (CH) appearing around 2.87 ppm and the methylene (B1212753) protons (CH₂) at approximately 1.81 and 1.91 ppm. chemicalbook.com

Studies on 4-substituted (2,2-dichlorocyclopropyl)benzenes have revealed that substituent-induced chemical shifts (SCS) of the cyclopropyl protons are influenced by direct intramolecular electric field effects and weak conjugative interactions between the phenyl and cyclopropyl rings. cdnsciencepub.com The chemical shifts of the cyclopropyl protons correlate with the field (σI) and resonance (σR0) parameters of the substituents. cdnsciencepub.com Corrections for variations in ring current effects, which arise from substituent-induced conformational changes, can refine these correlations. cdnsciencepub.com The significant influence of the electric field on the ¹H chemical shifts is a notable characteristic of this system. cdnsciencepub.com

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic Protons | 7.314, 7.273, 7.214 |

| Cyclopropyl Methine Proton (CH) | 2.868 |

| Cyclopropyl Methylene Protons (CH₂) | 1.910, 1.810 |

Data obtained from a 400 MHz spectrum in CDCl₃. chemicalbook.com

The cyclopropyl protons of this compound exhibit a complex splitting pattern, appearing as an ABC spectrum which is more straightforward to analyze than the patterns observed in simpler cyclopropylbenzene (B146485) derivatives. cdnsciencepub.com The coupling constants (J-values) provide valuable information about the spatial relationship between the protons. Typical three-bond (vicinal) coupling constants for protons on a cyclopropyl ring are in the range of 6-8 Hz. libretexts.org The specific multiplicity and coupling constants for the cyclopropyl protons in this compound are a result of their distinct chemical environments and their coupling interactions with each other.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shifts

The ¹³C NMR spectrum provides further confirmation of the structure of this compound. The carbon atoms of the benzene (B151609) ring and the cyclopropyl group resonate at characteristic chemical shifts.

The chemical shifts of the carbon atoms in the benzene ring are sensitive to the electronic effects of the substituent. nih.govrsc.org In substituted benzenes, electron-donating groups tend to shield the ortho and para carbons, resulting in lower chemical shifts, while electron-withdrawing groups deshield these carbons, leading to higher chemical shifts. nih.gov The effect on the meta position is generally less pronounced. nih.gov The substituent effects on ¹³C NMR chemical shifts can be correlated with electronic parameters like the inductive (σI) and resonance (σR0) constants, providing a quantitative measure of these interactions. cdnsciencepub.comrsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C1 (ipso) | 136.1 |

| C2/C6 (ortho) | 129.5 |

| C3/C5 (meta) | 128.8 |

| C4 (para) | 127.4 |

| C7 (methine) | 36.6 |

| C8 (methylene) | 27.9 |

| C9 (quaternary) | 65.1 |

Data is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Molecular orbital calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) method, have been employed to analyze the electron distribution in molecules. manchester.ac.ukmanchester.ac.uk These calculations can provide theoretical carbon charge densities, which can then be correlated with the experimentally observed ¹³C NMR chemical shifts. cdnsciencepub.com Studies have shown that changes in the σ bonding framework, rather than just the π orbitals, are significant in determining the substituent effects on ¹³C NMR chemical shifts in substituted benzenes. nih.govrsc.org The electron-donating or -withdrawing nature of a substituent influences the π system, which in turn induces changes in the σ orbital framework, and these changes are reflected in the ¹³C chemical shifts. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and confirming the molecular formula of this compound, which is C₉H₈Cl₂. nist.govnist.govnist.govnist.govnist.gov The molecular weight of this compound is approximately 187.07 g/mol . sigmaaldrich.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z).

The mass spectrum of this compound exhibits a characteristic pattern of peaks that arise from the fragmentation of the parent molecule. The presence of two chlorine atoms is readily identified by the isotopic pattern of chlorine-containing fragments. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in a distinctive M, M+2, and M+4 isotopic pattern for ions containing two chlorine atoms.

Key fragmentation pathways for alkylbenzenes often involve cleavage at the benzylic position. thieme-connect.de For this compound, a significant fragmentation pathway could involve the loss of a chlorine atom or the cleavage of the cyclopropyl ring. The phenyl group is a stable structural feature, and its presence is often indicated by a prominent peak at m/z 77, corresponding to the [C₆H₅]⁺ ion, formed by the loss of a proton from the benzene ring. docbrown.info

Table 1: Key Mass Spectrometry Data for this compound

| Feature | Description | Source |

| Molecular Formula | C₉H₈Cl₂ | nist.govnist.govnist.govnist.govnist.gov |

| Molecular Weight | ~187.07 g/mol | sigmaaldrich.com |

| Key Fragment Ion | [C₆H₅]⁺ (m/z 77) | docbrown.info |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. The NIST Chemistry WebBook provides gas-phase IR spectrum data for this compound. nist.gov

The presence of the benzene ring is confirmed by several characteristic absorptions. These include C-H stretching vibrations of the aromatic ring, which typically appear around 3030 cm⁻¹. fiveable.me Additionally, the carbon-carbon stretching vibrations within the aromatic ring give rise to a series of sharp peaks in the 1600-1400 cm⁻¹ region. fiveable.me

The cyclopropyl group also has distinct vibrational modes. The C-H stretching vibrations of the CH and CH₂ groups of the cyclopropane (B1198618) ring are expected in the 3100-2900 cm⁻¹ region. The C-Cl stretching vibrations from the dichlorocyclopropyl group will also produce strong absorptions, typically in the 850-550 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

| Aromatic Ring | C-H Stretch | ~3030 | fiveable.me |

| Aromatic Ring | C=C Stretch | 1600-1400 | fiveable.me |

| Cyclopropane Ring | C-H Stretch | 3100-2900 | |

| Dichlorocyclopropyl | C-Cl Stretch | 850-550 |

Other Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. A Raman spectrum for this compound is available and can be used for a more complete vibrational analysis. spectrabase.com High-resolution rotational Raman spectroscopy has been used to study benzene, providing detailed information about its molecular constants. rsc.org

Computational Chemistry and Theoretical Studies

Computational chemistry offers powerful tools for investigating the electronic structure, conformation, and properties of molecules like this compound.

Molecular orbital (MO) calculations, such as the Complete Neglect of Differential Overlap (CNDO/2) method, can be employed to study the electronic distribution and preferred conformation of this compound. manchester.ac.ukmanchester.ac.uk These semi-empirical methods can provide insights into the charge distribution on different atoms, the dipole moment, and the relative energies of various conformations. By calculating the total energy as a function of specific dihedral angles, the most stable three-dimensional structure of the molecule can be predicted. These calculations can elucidate how the electron-withdrawing dichlorocyclopropyl group affects the electronic properties of the benzene ring.

More advanced quantum chemical calculations, such as those based on density functional theory (DFT) or ab initio methods, can provide a more accurate description of the molecular properties. rsc.orgarxiv.org These calculations can be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which can then be compared with experimental results to validate the computed structure. Quantum chemical calculations are also instrumental in understanding reaction mechanisms and the relative stabilities of intermediates and transition states in reactions involving this compound. rsc.orgarxiv.org

Reaction Pathways and Chemical Transformations of 2,2 Dichlorocyclopropyl Benzene

Reactivity Governed by the Benzene (B151609) Ring and Cyclopropyl (B3062369) Moiety

The reactivity of (2,2-dichlorocyclopropyl)benzene can be dissected into reactions targeting the benzene ring and those involving the gem-dichlorocyclopropyl group. The electronic nature of the cyclopropyl group influences the aromatic ring's reactivity, while the chlorine atoms provide sites for substitution or elimination, often coupled with ring strain release.

The (2,2-dichlorocyclopropyl) group acts as a substituent on the benzene ring, directing incoming electrophiles to specific positions. Cyclopropyl groups are generally considered to be ortho, para-directing and activating substituents due to the ability of the C-C bonds of the ring, which have significant p-character, to stabilize the positive charge in the arenium ion intermediate through conjugation. libretexts.orgmsu.edu This directing effect is exploited in the synthesis of important derivatives.

A prominent example of electrophilic aromatic substitution is the Friedel-Crafts acylation of this compound, which serves as a key step in the synthesis of the lipid-lowering agent Ciprofibrate. guidechem.com In this reaction, an acyl group is introduced onto the benzene ring, predominantly at the para position due to the directing effect of the dichlorocyclopropyl substituent. guidechem.comorganic-chemistry.org The reaction typically employs an acyl chloride and a Lewis acid catalyst, such as aluminum chloride. chemguide.co.uklibretexts.org

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| This compound | Acyl chloride (e.g., ethanoyl chloride), AlCl₃ | p-(2,2-Dichlorocyclopropyl)phenylethanone | guidechem.com |

Another synthetic application that relies on electrophilic aromatic substitution is the preparation of p-(2,2-dichlorocyclopropyl)aniline. sigmaaldrich.com Although the specific reaction details are not fully elaborated in the available literature, this transformation would logically proceed via nitration of the benzene ring to introduce a nitro group at the para position, followed by a standard reduction of the nitro group to an amine.

Direct nucleophilic substitution of the chlorine atoms on the gem-dichlorocyclopropane ring is not a straightforward process. The chlorine atoms are attached to a strained, sp³-hybridized carbon, and reactions with nucleophiles often lead to more complex transformations, such as ring opening, rather than simple substitution. lew.roacs.org The high ring strain and the presence of the adjacent phenyl group influence the reaction outcome. For instance, attempts to substitute the chlorine atoms can trigger rearrangements and elimination pathways. Studies on related gem-dihalocyclopropanes show that reactions with nucleophiles like phenols or alkoxides tend to result in cleavage of the cyclopropane (B1198618) ring. lew.rouq.edu.au

Cyclopropyl Ring-Opening Reactions

The significant strain energy of the cyclopropane ring makes it susceptible to cleavage under various conditions, a pathway that can be more favorable than substitution at the C-Cl bonds.

The reaction of phenyl-substituted gem-dihalocyclopropanes with nucleophiles can induce ring opening. Research on the closely related 2-bromo-2-phenyl-gem-dichlorocyclopropane has shown that treatment with phenols in the presence of a base does not lead to substitution but to the cleavage of the cyclopropane ring, ultimately forming phenylpropargyl aldehyde acetals. lew.ro A plausible mechanism involves initial dehydrohalogenation to a highly strained cyclopropene (B1174273) intermediate, which then undergoes nucleophilic attack and rearrangement.

A similar study on glycal-derived gem-dibromocyclopropanes found that reaction with sodium alkoxide also proceeds via a cyclopropene intermediate, which opens to a zwitterionic species that is then trapped by the nucleophile. uq.edu.au These findings suggest that this compound, when treated with strong nucleophiles or bases, would likely undergo ring-opening to form substituted propenyl or propynyl (B12738560) benzene derivatives.

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Bromo-2-phenyl-gem-dichlorocyclopropane | Phenol, NaOH, DMF | Phenylpropargyl aldehyde acetal (B89532) | lew.ro |

Thermal stress can provide the energy needed to overcome the activation barrier for the cleavage of the strained C-C bonds in the cyclopropane ring. The pyrolysis of related gem-dichloroalkanes, such as 2,2-dichlorobutane, typically proceeds via unimolecular elimination of hydrogen chloride to yield unsaturated products like chlorobutenes. rsc.org For fluorinated analogs, thermal rearrangements are initiated by the homolytic breaking of a C-C bond. beilstein-journals.org

In the case of this compound, pyrolysis is expected to cause homolytic cleavage of one of the C-C bonds within the cyclopropyl ring, which is the weakest point of the molecule. This would lead to a diradical intermediate that could rearrange to form various unsaturated, open-chain structures. Based on the pyrolysis of the related (2-chloroethyl)-benzene, which yields products like styrene (B11656) and phenylacetylene, thermal decomposition of this compound would likely produce a mixture of chlorinated styrenes or other aromatic hydrocarbons through complex rearrangement and elimination pathways. digitellinc.com

Derivatives and Further Chemical Modifications

This compound is a valuable intermediate for the synthesis of more complex molecules. guidechem.com The most notable application is the multi-step synthesis of Ciprofibrate. This process begins with the Friedel-Crafts acylation at the para-position of the benzene ring, followed by a sequence of reactions including Baeyer-Villiger oxidation, alcoholysis, and hydrolysis to construct the final acid side-chain. guidechem.com

Another documented transformation is the reduction of the gem-dichloro group. Treatment of this compound with reducing agents can remove the chlorine atoms to yield phenylcyclopropane. acs.org This reaction demonstrates the possibility of modifying the cyclopropyl moiety itself without affecting the benzene ring.

Furthermore, the synthesis of p-(2,2-dichlorocyclopropyl)aniline highlights another class of derivatives. sigmaaldrich.com This compound, obtained via nitration and subsequent reduction, retains the dichlorocyclopropyl structure while introducing a versatile amino functional group on the aromatic ring, opening pathways to a wide range of other derivatives such as diazonium salts and amides.

Synthesis of p-(2,2-Dichlorocyclopropyl)aniline via Nitration and Reduction

The synthesis of para-substituted aniline (B41778) derivatives of this compound is a two-step process involving nitration followed by reduction. This compound can be used in the synthesis of p-(2,2-dichlorocyclopropyl)aniline. sigmaaldrich.comchemicalbook.com

The initial nitration of this compound introduces a nitro group onto the benzene ring, primarily at the para position due to the ortho,para-directing effect of the cyclopropyl group. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. A common method involves catalytic hydrogenation. For instance, the reduction of a related compound, 3-chloro-4-[2-(1-methyl-2,2-dichlorocyclopropyl)ethoxy]nitrobenzene, is achieved using platinum dioxide as a catalyst in a benzene-ethanol solvent system under hydrogen gas. prepchem.com This process yields the corresponding aniline derivative, 3-chloro-4-[2-(1-methyl-2,2-dichlorocyclopropyl)ethoxy]aniline. prepchem.com

Formation of Substituted Chlorocyclopropanes via Reduction

The gem-dichloro-cyclopropyl group can undergo reduction to yield monochlorocyclopropanes or fully reduced cyclopropanes. The relative reactivity of alkenyl-gem-dichlorocyclopropanes has been studied in hydrogenation reactions. researchgate.net The hydrogenation of these compounds can lead to the formation of isomers of alkyl-gem-dichlorocyclopropanes. researchgate.net

Alkaline Alcoholysis of gem-Dichlorocyclopropane Derivatives

The reaction of gem-dichlorocyclopropanes with alkaline alkoxides can lead to ring-opening products or the formation of cyclopropanone (B1606653) acetals. The alkaline alcoholysis of various gem-dichlorocyclopropane derivatives has been investigated. documentsdelivered.com This reaction pathway highlights the utility of the gem-dichlorocyclopropyl group as a precursor to other functional groups.

Benzannulation Reactions (e.g., to produce benzothiophenes)

Benzannulation reactions involving this compound derivatives are a powerful tool for constructing fused aromatic ring systems. A notable example is the synthesis of substituted benzothiophenes. nih.gov This process involves a hetero-type benzannulation of (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanols, promoted by Lewis acids such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). nih.gov This reaction proceeds to produce uniquely substituted 4-chlorobenzothiophenes. nih.gov

For example, the reaction of 2,2-dichloro-1-methylcyclopropanecarbonyl chloride with a thiophene (B33073) derivative can lead to the formation of a (2,2-dichlorocyclopropyl)(thiophen-2-yl)methanol intermediate, which then undergoes benzannulation. nih.gov

Acylation of Substituted Cyclopropanes

The benzene ring of this compound can undergo Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction. This reaction is a key step in the synthesis of the lipid-lowering drug, cycloprobeta. guidechem.com The acylation of this compound introduces an acyl group, typically at the para position, which is then further elaborated to the final drug molecule. guidechem.com

Polymerization Reactions and Material Science Applications

While specific polymerization reactions involving this compound are not extensively detailed in the provided context, gem-dihalocyclopropanes, in general, are recognized for their broad applications in organic synthesis. researchgate.net They serve as precursors to a wide range of materials, including polymers. The strained ring and reactive halogens can potentially be exploited in ring-opening polymerization or as functional monomers in copolymerization reactions.

Transformation into Cycloprobeta

A significant application of this compound is its role as a key intermediate in the synthesis of Cycloprobeta, a lipid-lowering agent. guidechem.com The synthesis of Cycloprobeta, with the chemical name 2-[4-(2,2-Dichlorocyclopropyl)benzeneoxy]-2-methylpropanoic acid, involves a multi-step sequence starting from this compound. guidechem.com This sequence includes Friedel-Crafts acylation, Baeyer-Villiger oxidation, alcoholysis, and hydrolysis. guidechem.com

Electronic Effects and Structure Reactivity Relationships

Inductive and Resonance Effects of the 2,2-Dichlorocyclopropyl Group

The 2,2-dichlorocyclopropyl group primarily exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This is due to the high electronegativity of the two chlorine atoms, which polarize the C-Cl bonds, and in turn, the carbon atoms of the cyclopropane (B1198618) ring. wikipedia.org This inductive withdrawal of electron density deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. rsc.org

The electron-withdrawing nature of similar substituents has been studied in related compounds. For instance, in fluorinated 2-aryl-2-fluoro-cyclopropylamines, electron-withdrawing groups on the aromatic ring were found to enhance the inhibition of monoamine oxidase A. nih.gov This suggests that the electronic character of the substituent plays a crucial role in determining the molecule's reactivity and biological interactions.

Conformational Analysis and its Impact on Electronic Properties

The conformation of the (2,2-Dichlorocyclopropyl)benzene molecule, specifically the dihedral angle between the plane of the phenyl ring and the cyclopropane ring, has a significant impact on its electronic properties. Two primary conformations are generally considered for phenylcyclopropanes: the "bisected" conformation, where the plane of the phenyl ring bisects the C2-C3 bond of the cyclopropane, and the "perpendicular" conformation, where the C1-C(ipso) bond is perpendicular to the plane of the phenyl ring. acs.org

In the bisected conformation, the potential for overlap between the phenyl π-system and the Walsh orbitals of the cyclopropane ring is maximized, allowing for greater electronic interaction. acs.org In the perpendicular conformation, this overlap is minimized. The preferred conformation is a result of the balance between steric hindrance and electronic stabilization. For unsubstituted phenylcyclopropane, the bisected conformation is generally favored.

Electronic Distribution of the Phenyl Group and its Dependence on Charged Groups

The electronic distribution within the phenyl group of this compound is primarily dictated by the inductive and weak resonance effects of the 2,2-dichlorocyclopropyl substituent. The strong -I effect of this group leads to a general withdrawal of electron density from the aromatic ring, making the ring electron-deficient compared to benzene.

The distribution of this electronic effect across the phenyl ring follows a predictable pattern. The inductive effect is strongest at the ipso-carbon and diminishes with distance, affecting the ortho, meta, and para positions to decreasing extents. Any minor resonance interactions would primarily influence the ortho and para positions. The net result is a non-uniform distribution of electron density across the phenyl ring, which is a key determinant of the molecule's reactivity in, for example, electrophilic aromatic substitution reactions, where incoming electrophiles would preferentially attack positions with higher electron density.

Q & A

Q. What are the optimal synthetic conditions for (2,2-Dichlorocyclopropyl)benzene?

The compound is synthesized via dichlorocarbene addition to styrene. Key parameters include:

- Solvent : Excess styrene (molar ratio 4:1–6:1 relative to dichlorocarbene).

- Temperature : –5 to –10°C to minimize side reactions.

- Reaction Time : 18–24 hours for maximal yield (71–76%). Post-reaction, isolate the product via distillation or chromatography. This method avoids polymerization and ensures cyclopropane ring integrity .

| Parameter | Optimal Condition |

|---|---|

| Solvent | Excess styrene |

| Temperature | –5 to –10°C |

| Reaction Time | 18–24 hours |

| Yield | 71–76% |

Q. How should this compound be characterized?

- Mass Spectrometry (MS) : Use electron ionization (EI) to confirm molecular ion peaks at m/z 187.066 (CHCl) and fragmentation patterns .

- NMR Spectroscopy : H and C NMR to verify cyclopropane ring protons (δ ~1.5–2.5 ppm) and aromatic signals (δ ~7.0–7.5 ppm) .

- Infrared (IR) : Detect C–Cl stretching vibrations at 550–750 cm and cyclopropane ring deformation at 1000–1100 cm .

Q. What are the stability and storage recommendations?

The compound is sensitive to heat and moisture. Store at 0–6°C in airtight, light-resistant containers. Avoid prolonged exposure to air to prevent oxidation or hydrolysis .

Q. What safety precautions are required during handling?

- Use gloves and eye protection (S24/25 safety code).

- Work in a fume hood due to potential vapor release (boiling point: ~100°C).

- Avoid high temperatures to prevent decomposition into polymeric byproducts .

Advanced Research Questions

Q. How can contradictory hydrolysis data be resolved?

Hydrolysis attempts at 200–205°C in sealed tubes yield polymeric material, while milder conditions (105–110°C) recover the starting material . To avoid decomposition:

- Use acid/base catalysts (e.g., HSO or NaCO) at lower temperatures.

- Explore alternative solvents (e.g., DMF or THF) to stabilize intermediates.

- Monitor reaction progress via TLC or GC-MS to optimize termination points .

Q. What strategies enable functionalization of the cyclopropane ring?

- Nitration : React with HNO/HSO to yield ortho/para-nitro derivatives, followed by reduction to amines for pharmaceutical intermediates (e.g., ciprofibrate synthesis) .

- Acetylation : Treat with acetic anhydride to produce 4-(2,2-dichlorocyclopropyl)phenyl acetate, a precursor for lipid-lowering agents .

- Radical Reactions : Use peroxides to generate cyclopropane ring-opening products for bioactive molecule synthesis .

Q. How can purification challenges be addressed for high-purity intermediates?

- Crystallization : Recrystallize from ethanol/water mixtures to isolate 4-(2,2-dichlorocyclopropyl)phenyl acetate (purity ≥95%) .

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate regioisomers (e.g., ortho vs. para derivatives) .

- Distillation : Employ fractional distillation under reduced pressure (b.p. 100°C at 1 atm) to remove styrene residues .

Q. What structural modifications enhance bioactivity in derivatives?

- Cytological Activity : Introduce methoxy or ester groups (e.g., 4-{[(2,2-dichlorocyclopropyl)methoxy]methyl}-dioxolane) to target HEK293 and MCF-7 cell lines .

- Lipid Reduction : Modify the phenyl group with isobutyric acid moieties (e.g., 2-[4-(2,2-dichlorocyclopropyl)phenoxy]isobutyric acid) to activate PPARα receptors .

Data Contradictions and Methodological Guidance

- Synthesis vs. Hydrolysis Stability : While synthesis requires low temperatures to preserve the cyclopropane ring, hydrolysis under heat leads to decomposition. Use computational modeling (DFT) to predict reaction pathways and identify stable intermediates .

- Regioselectivity in Nitration : Nitration yields mixed ortho/para isomers. Employ directed ortho-metalation or steric hindrance strategies to improve para-selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.